molecular formula C12H12N2OS B12617361 6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide CAS No. 919092-06-1

6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide

Cat. No.: B12617361
CAS No.: 919092-06-1
M. Wt: 232.30 g/mol
InChI Key: PKTYDSUHIOHMGF-UHFFFAOYSA-N
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Description

6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide typically involves the reaction of 6-ethyl-2H-1-benzopyran-3-carboxylic acid with thioamide reagents under specific conditions. One common method includes the use of a condensation reaction where the carboxylic acid is first converted to an acyl chloride, followed by reaction with a thioamide in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the imino or thioamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

6-Ethyl-2-im

Properties

CAS No.

919092-06-1

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

6-ethyl-2-iminochromene-3-carbothioamide

InChI

InChI=1S/C12H12N2OS/c1-2-7-3-4-10-8(5-7)6-9(12(14)16)11(13)15-10/h3-6,13H,2H2,1H3,(H2,14,16)

InChI Key

PKTYDSUHIOHMGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N)C(=C2)C(=S)N

Origin of Product

United States

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